molecular formula C24H26N4O B7715336 4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7715336
M. Wt: 386.5 g/mol
InChI Key: BZVFCLMSCHWUGL-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinoline derivatives and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood. However, it is believed to interact with specific targets in the body, such as enzymes and receptors, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide exhibits significant biochemical and physiological effects. For instance, it has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. It has also been tested for its ability to inhibit specific enzymes and receptors, such as COX-2 and PDE5, which are involved in the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its high potency and selectivity towards specific targets. However, one limitation is the lack of information on its toxicity and pharmacokinetic properties, which could affect its suitability for use in vivo.

Future Directions

There are numerous future directions for the research on 4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. Some potential areas of investigation include its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and microbial infections, as well as its potential as a tool for studying specific physiological processes. Additionally, further research is needed to determine its toxicity and pharmacokinetic properties, which could affect its suitability for use in clinical trials.

Synthesis Methods

The synthesis of 4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 7-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with tert-butylamine and 4-bromo-N-ethylbenzamide in the presence of a suitable catalyst. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

The potential applications of 4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in scientific research are numerous. This compound has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. It has also been tested for its ability to inhibit specific enzymes and receptors, making it a promising candidate for drug discovery.

properties

IUPAC Name

4-tert-butyl-N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-6-28-22-19(14-17-8-7-15(2)13-20(17)25-22)21(27-28)26-23(29)16-9-11-18(12-10-16)24(3,4)5/h7-14H,6H2,1-5H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVFCLMSCHWUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide

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